n-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinamide

Catalog No.
S16159618
CAS No.
M.F
C12H11BrN2OS
M. Wt
311.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinam...

Product Name

n-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinamide

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-2-carboxamide

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

InChI

InChI=1S/C12H11BrN2OS/c1-15(7-10-6-9(13)8-17-10)12(16)11-4-2-3-5-14-11/h2-6,8H,7H2,1H3

InChI Key

BDNWBTDTNSOYTH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)C2=CC=CC=N2

N-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinamide is a synthetic organic compound characterized by its unique structure, which includes a bromothiophene moiety and a picolinamide group. Its molecular formula is C12H12BrN2OS, and it features a bromine atom attached to a thiophene ring, which is further connected to a methyl group and a picolinamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The chemical reactivity of N-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinamide can be explored through various synthetic pathways. One notable reaction involves the Suzuki coupling, where the compound can participate in cross-coupling reactions with boronic acids to yield diverse derivatives. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of palladium catalysts leads to the formation of imines, which can then undergo further transformations through Suzuki reactions .

Preliminary studies suggest that N-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinamide exhibits biological activities that could be beneficial in pharmacology. Compounds with similar structural motifs have been investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and neuroprotective agents. The presence of the bromothiophene and picolinamide groups may contribute to these activities by enhancing interactions with biological targets such as enzymes or receptors.

The synthesis of N-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiophene Derivative: The reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in glacial acetic acid, yielding a high yield of the intermediate compound.
  • Suzuki Coupling Reaction: The intermediate can then undergo Suzuki coupling with various boronic acids, facilitated by palladium catalysts, to produce substituted derivatives .
  • Final Modification: Subsequent reactions may involve functional group modifications to achieve the desired final product.

N-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinamide has potential applications in medicinal chemistry and materials science. Its unique structure makes it suitable for:

  • Drug Development: Investigated for its therapeutic properties against various diseases.
  • Organic Electronics: Due to its electronic properties, it may find use in organic photovoltaic devices or sensors.

Interaction studies are crucial for understanding how N-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinamide interacts with biological systems. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro and In Vivo Studies: Testing the compound's efficacy and safety profile in biological models.

Such studies help elucidate the mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with N-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinamide, making them relevant for comparison:

Compound NameStructure FeaturesUnique Properties
4-Bromo-N-(thiophen-2-yl)anilineBromine on thiophenePotential anti-cancer activity
N-MethylpicolinamidePicolinamide backboneKnown for neuroprotective effects
3-BromothiopheneBromine on thiophene ringUsed in organic synthesis

The uniqueness of N-((4-Bromothiophen-2-yl)methyl)-N-methylpicolinamide lies in its combination of both bromothiophene and picolinamide functionalities, which may synergistically enhance its biological activity compared to other related compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

309.97755 g/mol

Monoisotopic Mass

309.97755 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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